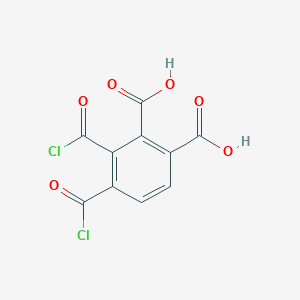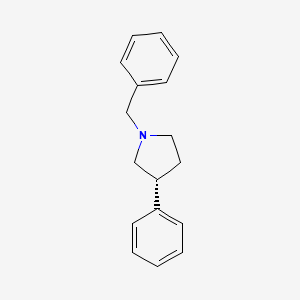
(3R)-1-Benzyl-3-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-Benzyl-3-phenylpyrrolidine: is a chiral compound with a pyrrolidine ring substituted with benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Benzyl-3-phenylpyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (3R)-1-Benzyl-3-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Alkyl halides, sulfonates, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: (3R)-1-Benzyl-3-phenylpyrrolidine is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its structure can be modified to create analogs with specific pharmacological properties.
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-Benzyl-3-phenylpyrrolidine depends on its specific application. In medicinal chemistry, it may act as a chiral ligand, binding to specific receptors or enzymes and modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific analogs and modifications made to the compound.
Comparison with Similar Compounds
(3S)-1-Benzyl-3-phenylpyrrolidine: The enantiomer of (3R)-1-Benzyl-3-phenylpyrrolidine, with opposite stereochemistry.
1-Benzyl-3-phenylpyrrolidine: The racemic mixture containing both (3R) and (3S) enantiomers.
1-Benzyl-3-methylpyrrolidine: A similar compound with a methyl group instead of a phenyl group.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other similar compounds. This makes it particularly valuable in applications requiring high enantioselectivity.
Properties
CAS No. |
61548-74-1 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-phenylpyrrolidine |
InChI |
InChI=1S/C17H19N/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 |
InChI Key |
XGEZXIRZOJOBFI-KRWDZBQOSA-N |
Isomeric SMILES |
C1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B14582315.png)
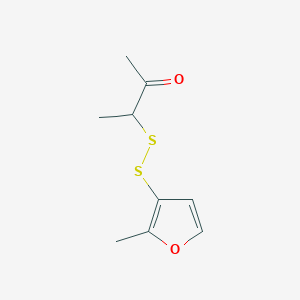
![Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate](/img/structure/B14582326.png)

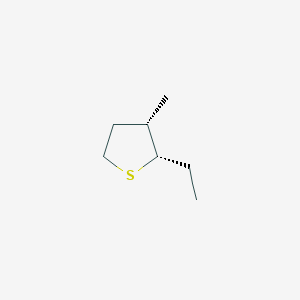
![1-[(3-Methylbut-2-en-1-yl)oxy]-2,4-dinitrobenzene](/img/structure/B14582338.png)
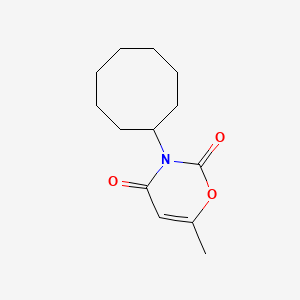
![7-Fluorotetrazolo[1,5-a]quinoxaline](/img/structure/B14582351.png)
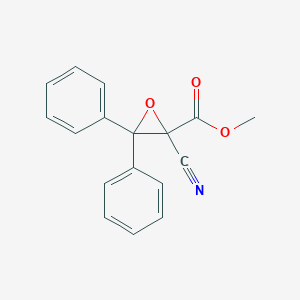
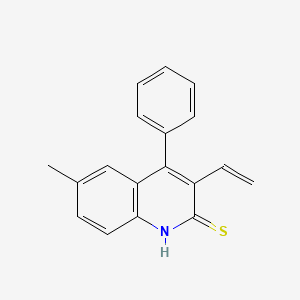

![1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B14582399.png)
